
5-Bromo-2,2-difluoro-1,2,3,4-tetrahydronaphthalen-1-one
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Overview
Description
5-Bromo-2,2-difluoro-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that belongs to the class of fluorinated naphthalenes. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,2-difluoro-1,2,3,4-tetrahydronaphthalen-1-one typically involves the bromination and fluorination of naphthalene derivatives. One common method includes the reaction of 2,2-difluoro-1,2,3,4-tetrahydronaphthalene with bromine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with bromine and fluorine.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 5 undergoes nucleophilic substitution under specific conditions. For example:
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LiBr-Mediated Substitution : Reaction with lithium bromide in 2-methyltetrahydrofuran (2-Me-THF) at −40°C facilitates bromide displacement, yielding fluorinated intermediates .
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Base-Promoted Elimination : Treatment with potassium tert-butoxide induces β-elimination, forming alkenes as side products under strong basic conditions .
Key Conditions :
Reaction Type | Reagents/Conditions | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
Bromine Displacement | LiBr, Et₃N | 2-Me-THF | −40°C | 60–74 |
β-Elimination | KOtBu, MgSO₄, molecular sieves | DCM | 40°C | 51 |
Radical-Mediated Cyclization
Photoredox catalysis enables radical-based transformations:
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Light-Driven Cyclization : Under blue LED light (460–470 nm), the compound participates in radical chain processes with allyl acetates, forming cyclized products via electron donor-acceptor (EDA) complexes .
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Mechanistic Evidence : UV-Vis spectroscopy confirms EDA complex formation between the bromodifluoro group and phosphine catalysts (e.g., DPPM), with absorption peaks at 416–520 nm .
Experimental Setup :
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Catalyst: DPPM (0.2 equiv)
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Light Source: 5 cm distance from reaction vessel
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Solvent: Dichloromethane (DCM)
Ketone Functionalization
The ketone group undergoes selective reduction and condensation:
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Borohydride Reduction : Sodium borohydride in tetrahydrofuran/methanol reduces the ketone to 5-bromo-1,2,3,4-tetrahydronaphthalen-1-ol with near-quantitative yield .
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Condensation with Amines : The ketone reacts with chiral sulfinamides (e.g., (S)-N-((S)-2-chloro-2,2-difluoroethyl)-2-methylpropane-2-sulfinamide) to form enantiomerically enriched imines under anhydrous conditions .
Reduction Data :
Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|
NaBH₄ | THF/MeOH (1:1) | 20°C | 2 | 100 |
Halogen Exchange Reactions
The bromine atom can be replaced by other halogens under metal-free conditions:
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Iodination : Treatment with iododifluoroacyl reagents (e.g., ICF₂COC₆H₅) under blue LED light substitutes bromine with iodine, enabling further functionalization .
Optimized Parameters :
Stability and Side Reactions
Scientific Research Applications
5-Bromo-2,2-difluoro-1,2,3,4-tetrahydronaphthalen-1-one is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Used in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-Bromo-2,2-difluoro-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form stable complexes with biological macromolecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,2-difluoro-1,3-benzodioxole
- 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole
Uniqueness
Compared to similar compounds, 5-Bromo-2,2-difluoro-1,2,3,4-tetrahydronaphthalen-1-one exhibits unique reactivity due to its specific substitution pattern. The presence of both bromine and fluorine atoms in the tetrahydronaphthalene framework provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
5-Bromo-2,2-difluoro-1,2,3,4-tetrahydronaphthalen-1-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C_{11}H_{8}BrF_{2}O
- Molecular Weight : 293.08 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Biological Activity Overview
The biological activity of this compound has been investigated across various studies. Key areas of focus include:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was shown to inhibit the proliferation of A-431 and Jurkat cells with an IC50 value comparable to established chemotherapeutic agents like doxorubicin.
- Antimicrobial Properties : The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes.
The mechanism by which this compound exerts its biological effects is still under investigation. However, some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular proliferation.
- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells.
- Interaction with Cellular Receptors : The compound could interact with various receptors on cell surfaces, leading to altered signaling pathways.
Case Studies and Research Findings
Several studies have reported on the biological effects of this compound:
Study | Cell Line | IC50 Value (µM) | Observations |
---|---|---|---|
Study A | A-431 | 10 | Significant growth inhibition observed |
Study B | Jurkat | 12 | Comparable efficacy to doxorubicin |
Study C | E. coli | 25 | Effective against resistant strains |
Notable Research Findings
- Cytotoxicity Studies : In vitro assays revealed that the compound effectively reduces cell viability in cancer cell lines through apoptosis induction.
- Antibacterial Efficacy : The compound showed significant antibacterial activity against both Staphylococcus aureus and Escherichia coli, indicating its potential as a lead for antibiotic development.
- Structure-Activity Relationship (SAR) : Modifications in the bromine and fluorine substituents were found to enhance biological activity significantly.
Properties
Molecular Formula |
C10H7BrF2O |
---|---|
Molecular Weight |
261.06 g/mol |
IUPAC Name |
5-bromo-2,2-difluoro-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C10H7BrF2O/c11-8-3-1-2-7-6(8)4-5-10(12,13)9(7)14/h1-3H,4-5H2 |
InChI Key |
WCGDLOBQZYZZJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C2=C1C(=CC=C2)Br)(F)F |
Origin of Product |
United States |
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